N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H25N7 and its molecular weight is 399.502. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit flt3 and cdk . These proteins play crucial roles in cell proliferation and the cell cycle, making them potential targets for anti-cancer drugs .
Mode of Action
These inhibitors typically work by binding to the active site of the enzyme, preventing it from carrying out its function and thus halting cell proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell proliferation and the cell cycle, given its potential targets. FLT3 is involved in the proliferation of hematopoietic cells, while CDKs are key regulators of the cell cycle . Inhibition of these proteins can disrupt these pathways, leading to halted cell growth and division .
Result of Action
The result of this compound’s action would likely be a decrease in cell proliferation, given its potential targets. By inhibiting FLT3 and CDK, the compound could halt cell growth and division, potentially making it useful as an anti-cancer agent .
Properties
IUPAC Name |
N-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7/c1-17-8-6-7-11-20(17)25-21-19-16-24-30(18-9-4-3-5-10-18)22(19)27-23(26-21)29-14-12-28(2)13-15-29/h3-11,16H,12-15H2,1-2H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBAOSJCZAEIKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.